Product packaging for C29H27N2O10P(Cat. No.:CAS No. 396717-61-6; 90776-59-3)

C29H27N2O10P

Cat. No.: B2462356
CAS No.: 396717-61-6; 90776-59-3
M. Wt: 594.513
InChI Key: STULDTCHQXVRIX-APTYZTEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound with the molecular formula C29H27N2O10P is identified as Beta-Methyl Vinyl Phosphate (CAS Number 90776-59-3), a pharmaceutical intermediate used in the preparation of Tibipenem pivoxil . Tibipenem pivoxil is a carbapenem antibiotic that is metabolized to its active form, Tibipenem, after absorption in the intestinal tract . This active metabolite demonstrates broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus , Streptococcus , Pneumococcus (including penicillin-resistant PRSP), Moraxella catarrhalis , and Haemophilus influenzae . The mechanism of action for Tibipenem involves the inhibition of bacterial cell wall synthesis. It exhibits high affinity for various bacterial Penicillin-Binding Proteins (PBPs), such as PBP1A, 2X, and 2B, which underlies its bactericidal role and particularly strong activity against penicillin-resistant strains . This compound is presented as a white to off-white powder with a predicted density of 1.47±0.1 g/cm³ and a melting point of 126-130°C . It is typically stored sealed in a dry environment at 2-8°C . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H27N2O10P B2462356 C29H27N2O10P CAS No. 396717-61-6; 90776-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19+,24-,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STULDTCHQXVRIX-APTYZTEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N2O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for C29h27n2o10p

Established Synthetic Pathways for the Azabicycloheptene Core Construction

The central scaffold of the molecule is the 1-azabicyclo[3.2.0]heptene system, a core structure characteristic of carbapenem (B1253116) antibiotics. The construction of this strained bicyclic ring system is a key challenge in the synthesis. Metathesis reactions, particularly ring-opening and ring-closing metathesis (ROM-RCM) sequences, are powerful methods for building such complex polycyclic architectures from simpler cycloalkene-yne precursors. researchgate.netmain.jp For instance, exposing an azabicyclo[2.2.1]heptene-yne derivative to a second-generation Grubbs catalyst can yield pyrrolizidine (B1209537) and indolizidine derivatives, with the product distribution depending on the substituents on the alkyne. researchgate.net

Achieving the correct absolute and relative stereochemistry is critical. The IUPAC name specifies the (4R,5R,6S) configuration for the bicyclic core and the (1R) configuration for the 1-hydroxyethyl side chain. nih.gov The synthesis of such molecules often relies on asymmetric synthesis, where the desired enantiomer is selectively produced. ethz.ch This can be achieved through several established strategies:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or sugars, from which at least one of the final stereocenters is derived. ethz.ch

Chiral Auxiliaries : An enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After establishing the desired stereocenter, the auxiliary is removed. ethz.ch

Enantioselective Catalysis : A chiral catalyst is used in substoichiometric amounts to control the formation of new stereocenters. ethz.ch

In many linear syntheses of complex molecules, all subsequent stereochemistry is set relative to an initial, well-defined stereocenter. ethz.ch For carbapenems, stereoselective synthesis often involves creating intermediates where the relative configuration of multiple stereocenters is carefully controlled before the final ring-closing step. nih.gov

The molecule features a diphenoxyphosphoryloxy group attached to the C3 position of the azabicycloheptene ring, forming a vinyl phosphate (B84403) (an enol phosphate). This functional group is crucial to the molecule's structure. The synthesis of vinyl phosphates can be accomplished via the Perkow reaction, which involves reacting a trialkyl phosphite (B83602) with an α-halo ketone. rsc.org

However, a more direct and common method for creating the phosphate ester bond is through the phosphorylation of a precursor alcohol or its corresponding enolate. organic-chemistry.orgthermofisher.com In the context of C29H27N2O10P, this would involve the phosphorylation of the enol form of the bicyclic β-lactam ketone precursor. Various modern phosphorylation methods are available:

Phosphoryl Chloride (POCl3) : The classic method uses POCl3 in the presence of a tertiary amine, though it can be harsh. plos.org

Ψ-Reagents : P(V)-based reagents, such as ΨO, allow for the direct and chemoselective phosphorylation of alcohols under mild conditions, often using a base like DBU in an anhydrous solvent. organic-chemistry.org This method is notable for its high functional group tolerance. organic-chemistry.org

Catalytic Transesterification : Enol phosphates themselves can be used as phosphorylating agents. For example, the commercially available dimethyl isopropenyl phosphate (iPP) can phosphorylate primary alcohols selectively under base-catalyzed conditions, offering high atom efficiency. rsc.org

Activating Agents : A simple one-pot synthesis to phosphorylate an alcohol involves using phosphoric acid with trichloroacetonitrile (B146778) as an activating agent. plos.org

Analogous Synthetic Approaches for Related Organophosphates

The synthesis of this compound can be informed by methodologies developed for other organophosphorus compounds, particularly vinylphosphonates and other phosphate esters.

Hydrothermal synthesis is a method that uses high-temperature, high-pressure water as a reaction medium to crystallize materials from aqueous solutions. While more commonly applied to inorganic materials like nanoparticles, it has found use in the synthesis of some organophosphorus compounds. acs.orgresearchgate.netrsc.org For example, this technique has been employed to prepare zircon-structured phases and hafnium oxide nanoparticles. acs.orgrsc.org Research has also demonstrated the one-pot hydrothermal synthesis of terminal vinylphosphonates. au.dk This approach offers a route to creating phosphorus-carbon bonds under specific conditions, which is analogous to the phosphorus-oxygen bond formation in the target molecule.

The phosphorylation of alcohols is a fundamental transformation in the synthesis of many organophosphates. rsc.org Research has yielded numerous optimized protocols to improve efficiency, selectivity, and substrate scope.

Method/ReagentCatalyst/BaseKey FeaturesResearch Finding
Ψ-Reagent (ΨO)DBUMild, chemoselective, scalable, and tolerates a wide range of functional groups including amines. organic-chemistry.orgProvides access to valuable phosphorylated alcohols that are difficult to obtain with conventional methods. organic-chemistry.org
Dialkyl H-phosphonatesLewis Acid (e.g., Al(OTf)3)Efficient method for constructing C-P bonds via nucleophilic substitution with alcohols. rsc.orgA series of diphenylphosphonates were obtained in good to excellent yields under optimized conditions. rsc.org
Isopropenyl Phosphate (iPP)Catalytic Base (e.g., DBU)Atom-efficient transesterification with high selectivity for primary over secondary alcohols at room temperature. rsc.orgThe reaction proceeds via a catalytic mechanism, avoiding the need for stoichiometric base additives. rsc.org
TrichloroacetonitrileNone (activator)Fast, one-pot phosphorylation of alcohols with phosphoric acid at room temperature. plos.orgEffective for radioactive labeling and works by forming a reactive trichloroacetimidate (B1259523) intermediate. plos.org
4-Methylpyridine N-oxideNone (organocatalyst)Amine-free phosphorylation that proceeds under mild conditions and is applicable to acid- or base-sensitive substrates. jst.go.jpHigh yields were achieved for various primary and secondary alcohols, with good chemoselectivity for diols. jst.go.jp

These methods highlight a trend towards milder, more selective, and catalytically driven processes, moving away from stoichiometric and often harsh classical reagents like POCl3. rsc.orgorganic-chemistry.orgplos.org

Continuous Flow Synthesis Techniques for Enhanced Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organophosphorus compounds, offering significant advantages in safety, scalability, and efficiency over traditional batch processing. mdpi.comlondonmet.ac.uk This is particularly relevant for reactions that are exothermic or use hazardous reagents. researchgate.net

Flow reactors, such as continuous stirred tank reactors (CSTRs) and microreactors, provide superior control over reaction parameters like temperature, pressure, and residence time. mdpi.comrsc.org This enhanced control can lead to reduced reaction times and improved yields. mdpi.comlondonmet.ac.uk Studies have demonstrated the successful application of flow chemistry to key reactions in organophosphate synthesis:

A one-pot tandem process combining the Pudovik reaction (to form α-hydroxyphosphonates) and the subsequent phospha-Brook rearrangement (to form phosphates) was developed in a CSTR system, reducing total reaction time to two hours. mdpi.comlondonmet.ac.uk

Compact microfluidic reactor modules have been designed for the scalable production of organophosphate drug precursors, achieving production rates of 19.2 g/h in a small footprint. rsc.org

Metal-free borylation of aryl halides, a reaction relevant to precursors for cross-coupling, has been achieved under continuous-flow conditions. nih.gov

This technology is a promising solution for overcoming the challenges associated with the cost, waste generation, and long reaction times of some traditional organophosphate synthesis methods. researchgate.net

Reaction Efficiency and Productivity Enhancement Studies

The synthesis of beta-Methyl vinyl phosphate (MAP) and its subsequent conversion are pivotal steps that have been the focus of extensive optimization studies to enhance reaction efficiency and productivity. Traditional batch processing methods are often plagued by challenges such as long reaction times, complex purification procedures, and scalability issues. google.com

Research has demonstrated that the condensation of the enol phosphate (MAP) with the thiol side chain is a critical reaction. researchgate.net An improved procedure involves the condensation of MAP with the appropriate thiol in a mixture of ethyl acetate (B1210297) and N-methylpyrrolidone at low temperatures (0-5°C). researchgate.net The use of specific bases, such as diisopropylethylamine (DIPEA) or 1,1,3,3-tetramethylguanidine, has been optimized to facilitate this reaction with high yields. nih.govmdpi.com For instance, dissolving MAP and the thiol side chain in dimethylacetamide and adding DIPEA at temperatures not exceeding -7°C has been shown to be an effective method. mdpi.com

Further enhancements in productivity have been achieved by streamlining the purification process. Instead of relying on cumbersome techniques like column chromatography, methods such as crystallization from acetone-water mixtures or ethyl acetate-cyclohexane have been developed to isolate the product in high purity and yield. mdpi.com One study reported that after the reaction, the addition of acetone (B3395972) to the aqueous phase effectively crystallizes the subsequent product, meropenem (B701), with a high HPLC assay of 98%. mdpi.com These optimized protocols avoid cryogenic temperatures and reverse osmosis, making the process more amenable to large-scale industrial synthesis. researchgate.net

The following table summarizes key parameters from studies aimed at enhancing the efficiency of reactions involving this compound.

Table 1: Efficiency Enhancement in this compound Reactions

Parameter Condition / Reagent Observed Outcome Reference
Condensation Solvent Dimethylacetamide Effective medium for reaction mdpi.com
Base Diisopropylethylamine (DIPEA) Efficiently catalyzes condensation at low temp. mdpi.com
Base 1,1,3,3-tetramethylguanidine Enables high-yield (90%) for condensation & subsequent deprotection nih.gov
Reaction Temperature -10 °C to -7 °C Optimized for high yield and minimizing side reactions mdpi.com
Purification Method Crystallization (Acetone/Cyclohexane) High purity (99.6% by HPLC) and yield (91.1%) of downstream product mdpi.com
Overall Process Avoids chromatography and cryogenics Amenable to large-scale synthesis researchgate.net

Waste Reduction and Process Integrity in Continuous Systems

In line with the principles of green chemistry, significant efforts have been directed towards reducing waste and improving process integrity in the synthesis of carbapenem intermediates like this compound. jchr.orggoogle.comactascientific.com Traditional batch syntheses for carbapenems are known to generate substantial amounts of waste, with some routes producing 8-12 kg of waste per kilogram of product. pmarketresearch.com

A major advancement in this area is the adoption of continuous-flow manufacturing. mdpi.com Continuous-flow processes offer numerous advantages, including enhanced reaction efficiency, improved safety, and reduced waste generation compared to traditional batch methods. mdpi.com A study on the synthesis of antibiotics involving MAP highlighted that continuous-flow methods could boost reaction yields to as high as 80% while ensuring product integrity over long operational periods. The implementation of microwave-assisted flow chemistry has also been explored as a sustainable and efficient alternative for the final hydrogenation step in meropenem synthesis, which follows the utilization of the this compound intermediate. mdpi.com

Enzymatic biocatalysis represents another key strategy for waste reduction. The use of enzymes can lead to more selective reactions under milder conditions, thereby reducing the need for harsh chemicals and minimizing byproduct formation. pmarketresearch.com The adoption of enzymatic synthesis among leading manufacturers of carbapenem intermediates has seen a significant increase, contributing to a reduced environmental impact and improved yield consistency. pmarketresearch.com Furthermore, process innovation has focused on reducing the number of synthetic steps. For instance, some doripenem (B194130) intermediate syntheses have been shortened from 14 to 9 stages, which drastically cuts production costs and waste. pmarketresearch.com

The table below outlines strategies for waste reduction and their impact on the synthesis process.

Table 2: Waste Reduction and Process Integrity Strategies

Strategy Implementation Example Impact Reference
Continuous-Flow Synthesis Flow chemistry for antibiotic synthesis steps Yields up to 80%, reduced waste, improved safety mdpi.com
Microwave-Assisted Flow Final hydrogenation step in meropenem synthesis High-quality product, suitable for industrial scale mdpi.com
Process Innovation Reduction of synthetic steps (e.g., 14 to 9) Reduced production costs by 37% and waste pmarketresearch.com
Green Solvents Use of aqueous solutions for preparation Environmentally friendly, facilitates easy separation nih.gov
Enzymatic Biocatalysis Increased adoption in intermediate manufacturing Improved yield consistency, reduced environmental impact pmarketresearch.com

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is largely dictated by its constituent functional groups: the carbapenem core, the p-nitrobenzyl (PNB) ester, the diphenylphosphoryl group, and the hydroxyethyl (B10761427) side chain. These sites allow for a range of derivatization reactions, which are fundamental to its role as a synthetic intermediate.

Oxidation Reactions and the Formation of Oxo Derivatives

The carbapenem nucleus and its side chains are susceptible to oxidation. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided context, related transformations are known. For instance, the oxidation of the C-6 hydroxyethyl side chain can occur, and in the biosynthesis of complex carbapenems, oxidations are key steps to introduce diversity. nih.gov In some synthetic routes for related carbapenems, cleavage oxidation of a vinyl group to an aldehyde is a documented step, often catalyzed by reagents like osmium tetroxide (OsO4) or ruthenium(III) chloride (RuCl3) in the presence of an oxidant like sodium periodate (B1199274) (NaIO4). google.com

An organocatalyzed transformation of a similar carbapenem core, p-nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo[3.2.0]heptane-3,7-dione-2-carboxylate, demonstrates the reactivity of the bicyclic system, leading to rearranged heterocyclic scaffolds like 1,4-diazepin-5-ones. rsc.org Such reactions underscore the potential for oxidative transformations to yield novel derivatives.

Table 3: Potential Oxidation Reactions and Products

Reacting Group Oxidizing Agent/Condition Potential Product Reference
Vinyl Group (in related precursors) OsO4 / NaIO4 Aldehyde derivative google.com
Vinyl Group (in related precursors) RuCl3 / NaIO4 Aldehyde derivative google.com
Hydroxyethyl Side Chain General oxidizing agents Keto derivative nih.govepo.org
Carbapenem Core Organocatalysts Rearranged heterocyclic scaffolds (e.g., 1,4-diazepin-5-one) rsc.org

Reduction Reactions and Synthesis of Varied Reduced Forms

The most significant reduction reaction involving this compound is the reduction of the p-nitrobenzyl (PNB) ester group. This is a crucial deprotection step in the synthesis of the final active pharmaceutical ingredient. The nitro group is typically reduced to an amine. researchgate.netnih.gov

This transformation is commonly achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. researchgate.netnih.gov The reaction is often carried out in a biphasic system of solvents like tetrahydrofuran (B95107) (THF) and water, sometimes with a buffer to maintain pH. researchgate.net However, this reduction can sometimes be incomplete, leading to the formation of byproducts such as p-amino and p-hydroxylamino derivatives. researchgate.net In one improved procedure, the subsequent deprotection of the diprotected meropenem, which is formed from this compound, is performed using 10% Pd/C in a THF/water mixture in the presence of a buffer. researchgate.net Another study notes that hydrogenation of the p-nitrobenzyl ester using Pd/C and sodium bicarbonate (NaHCO3) is key to providing the final product. nih.gov

The synthesis of various amino derivatives is a direct consequence of this reduction, opening pathways to further derivatization at the newly formed amino group. jst.go.jpplos.org

Table 4: Reduction Reactions of this compound and Derivatives

Reacting Group Reducing Agent/Catalyst Product/Derivative Reference
p-Nitrobenzyl Ester H2, 10% Pd/C, Buffer Carboxylic acid with p-aminobenzyl byproduct researchgate.net
p-Nitrobenzyl Ester H2, Pd/C, NaHCO3 Carboxylic acid (final drug) nih.gov
Acyl Azides (in related synthesis) Refluxing with p-nitrobenzyl alcohol Bis-protected cis-amino cyclic thiols cdnsciencepub.com

Substitution Reactions Involving Key Functional Groups

The diphenylphosphoryl group attached to the C-3 position of the carbapenem ring is an excellent leaving group, making this position susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as an intermediate. The enol phosphate is displaced by a thiol nucleophile to introduce the characteristic C-2 side chain of meropenem and other carbapenems. google.comresearchgate.net

The reaction is typically carried out in an inert solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) at low temperatures (e.g., -45°C to 0°C) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). google.comnih.gov For example, new C-3 modified carbapenems have been synthesized by the substitution of the diphenylphosphoryl group with various thiols, such as mercaptoacetic acid methyl ester and furan-1-methylthiol, in acetonitrile with DIPEA. researchgate.net

The diphenylphosphoryl azide (B81097) (DPPA) reagent, which shares the diphenylphosphoryl moiety, is known to undergo pseudohalogen replacement of its azido (B1232118) group with various nucleophiles, including amines, to form phosphoramidates. wikipedia.orgchemicalbook.comrsc.org This highlights the reactivity of the phosphorus center towards nucleophilic attack, a principle that underlies the displacement of the diphenylphosphate group in this compound.

Table 5: Key Substitution Reactions

Functional Group Reagent/Nucleophile Product Type Reference
Diphenylphosphoryl Group Thiol (e.g., thiopyrrolidine derivative) + DIPEA C-3 Thio-substituted carbapenem google.comresearchgate.net
Diphenylphosphoryl Group 2-Phenylethane-1-thiol + DIPEA C-3 Thio-substituted carbapenem nih.gov
Diphenylphosphoryl Azide (related) Primary/Secondary Amines Phosphoramidates wikipedia.orgrsc.org
Carboxylic Acids (related) Diphenylphosphoryl Azide (DPPA) Acyl azides (via Curtius rearrangement) chemicalbook.comresearchgate.net

Comprehensive Structural Elucidation and Conformational Analysis of C29h27n2o10p

Spectroscopic Characterization Techniques

The elucidation of the molecular structure of C29H27N2O10P, a compound featuring a bicyclic azabicyclo[3.2.0]heptene core, a diphenoxyphosphoryloxy group, and a p-nitrobenzyl ester, is accomplished through a combination of spectroscopic methods.

Infra-red (IR) Spectroscopic Analysis of Functional Groups

Infra-red (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its various structural components. While a complete experimental spectrum is not publicly detailed, a theoretical analysis based on its known functional groups allows for the prediction of its key spectral features.

The presence of the diphenoxyphosphoryloxy group would be confirmed by a strong stretching vibration of the phosphoryl (P=O) bond, typically observed in the range of 1300–1250 cm⁻¹. The P-O-C (aryl) stretching vibrations would likely appear in the 1240-1160 cm⁻¹ and 1070-1020 cm⁻¹ regions.

The β-lactam ring, a key feature of the carbapenem-like core, is expected to show a characteristic C=O stretching band at a relatively high wavenumber, typically around 1760-1730 cm⁻¹, due to ring strain. The ester carbonyl (C=O) group of the p-nitrobenzyl ester would also exhibit a strong absorption band, generally in the region of 1750-1735 cm⁻¹.

The nitro group (NO₂) of the p-nitrobenzyl moiety will produce two distinct, strong stretching bands: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1355-1315 cm⁻¹. The C=C double bond within the bicyclic heptene (B3026448) ring is expected to show a stretching band in the 1700–1650 cm⁻¹ range. Aromatic C-H stretching from the phenyl rings and the nitrobenzyl group would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would appear just below 3000 cm⁻¹.

Table 1: Predicted Infra-red (IR) Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Phosphoryl (P=O)Stretch1300 - 1250
β-Lactam Carbonyl (C=O)Stretch1760 - 1730
Ester Carbonyl (C=O)Stretch1750 - 1735
Nitro (NO₂)Asymmetric Stretch1550 - 1500
Nitro (NO₂)Symmetric Stretch1355 - 1315
Alkene (C=C)Stretch1700 - 1650
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
P-O-C (Aryl)Stretch1240 - 1160 & 1070-1020

Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting chromophores. The structure of this compound contains several chromophoric systems, including the p-nitrobenzyl group and the conjugated enamine system within the bicyclic core.

The p-nitrophenyl group is a strong chromophore and would be expected to produce intense absorption bands in the UV region. This is due to π → π* electronic transitions within the benzene (B151609) ring and the nitro group. The conjugation between the aromatic ring and the nitro group typically results in a strong absorption maximum. Furthermore, the enamine-ester conjugated system within the azabicyclo[3.2.0]hept-2-ene ring system also contributes to UV absorption.

Experimental data from High-Performance Liquid Chromatography (HPLC) analysis utilizes UV detection in the 210–220 nm range, confirming that the compound absorbs significantly in this region of the UV spectrum. This absorption is likely attributable to the combined π → π* transitions of the various conjugated systems within the molecule. A detailed UV-Vis scan would be expected to reveal specific absorption maxima (λ_max) characteristic of these electronic transitions.

High-Performance Liquid Chromatography (HPLC) for Structural Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for determining the purity of pharmaceutical intermediates like this compound. Published data indicates that the purity of this compound is typically assessed using reversed-phase HPLC, with purity levels often exceeding 98%. researchgate.net

A common method involves the use of a C18 stationary phase, which is a nonpolar column that separates compounds based on their hydrophobicity. The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water. As the concentration of acetonitrile (the organic modifier) is increased over time, more hydrophobic compounds are eluted from the column.

Detection is commonly performed using a UV detector set at a wavelength where the compound's chromophores absorb strongly, such as between 210 nm and 220 nm. In a successful separation, this compound would appear as a single, sharp, and well-defined peak, with the absence of significant secondary peaks indicating high purity.

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

ParameterCondition
ColumnC18
Mobile PhaseAcetonitrile / Water (Gradient)
DetectionUV at 210-220 nm
Purity≥ 98%

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, which has a calculated molecular weight of approximately 594.51 g/mol , electrospray ionization (ESI) is a suitable soft ionization technique. nih.gov

In ESI-MS, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 595.5. The observation of this molecular ion peak confirms the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. While a detailed experimental fragmentation pattern is not widely published, a predictive analysis suggests several likely fragmentation pathways based on the structure's weakest bonds and most stable resulting fragments.

Key predicted fragmentation pathways include:

Loss of the p-nitrobenzyl group: Cleavage of the ester bond could lead to the loss of a p-nitrobenzyl radical or p-nitrobenzyl alcohol, resulting in significant fragment ions.

Cleavage of the diphenoxyphosphoryloxy group: The phosphate (B84403) ester bonds can cleave, leading to the loss of phenol (B47542) (C₆H₅OH) or the entire diphenoxyphosphoryl group.

Fragmentation of the bicyclic core: The strained β-lactam ring can undergo characteristic ring-opening fragmentations.

Solid-State Structural Determination

The arrangement of molecules in the solid state is determined using diffraction techniques, providing definitive information on the crystal structure and conformation.

X-ray Powder Diffraction (XRPD) for Crystal Structure Analysis

X-ray Powder Diffraction (XRPD) is a key technique for characterizing the crystalline form of a solid material. Detailed XRPD studies have been reported for this compound, confirming its crystalline nature. nist.gov

Analysis of the diffraction pattern has shown that beta-methyl vinyl phosphate crystallizes in a monoclinic system with the space group P2₁. nist.gov The unit-cell parameters have been determined with high precision. These data provide a unique "fingerprint" for this specific crystalline form of the compound and are essential for quality control in pharmaceutical manufacturing. All measured lines in the powder pattern were successfully indexed, consistent with the assigned space group, and no detectable impurities were observed. nist.gov

Table 3: Crystallographic Data for this compound from XRPD Analysis nist.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a17.293(4) Å
b6.142(6) Å
c14.464(8) Å
α, γ90°
β112.048(0)°
Unit-cell volume (V)1424.19 ų
Z (molecules per unit cell)2

Determination of Unit Cell Parameters and Space Group (P2_1)

The crystalline structure of beta-methyl vinyl phosphate was investigated using X-ray powder diffraction (XRPD). Analysis of the diffraction data indicated that the compound crystallizes in a monoclinic system. The determined space group for the crystal lattice is P2_1. creative-biostructure.comresearchgate.net This non-centrosymmetric space group is consistent with the chiral nature of the molecule.

The unit cell parameters were determined from the indexed powder diffraction pattern. These parameters define the dimensions and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice. The experimental results are summarized in the table below.

ParameterValue
a (Å)17.293(4)
b (Å)6.142(6)
c (Å)14.464(8)
α (°)90
β (°)112.048(0)
γ (°)90
Volume (ų)1424.19
Z2
Space GroupP2_1

The value of Z, representing the number of molecules per unit cell, was found to be 2. creative-biostructure.comresearchgate.net All measured diffraction lines were successfully indexed and showed consistency with the P2_1 space group, and no detectable impurities were observed in the sample. creative-biostructure.comsciengine.com

Comparative Analysis of Powder and Single-Crystal X-ray Diffraction Data for Method Validation

While a single-crystal X-ray diffraction (SCXRD) study for beta-methyl vinyl phosphate has not been reported, the validation of the powder X-ray diffraction (PXRD) method is crucial for confirming the accuracy of the determined crystal structure. creative-biostructure.comresearchgate.net Single-crystal XRD is generally considered the definitive method for structure determination, providing precise atomic coordinates, bond lengths, and angles. ntu.edu.sgjove.com However, obtaining single crystals of sufficient size and quality can be challenging for many organic compounds. researchgate.netazooptics.com In such cases, PXRD presents a powerful alternative for structural analysis. researchgate.net

To validate the PXRD method, a comparative analysis with SCXRD data from a structurally analogous complex organic molecule, such as griseofulvin (B1672149), can be illustrative. core.ac.uksciengine.com In a study comparing the two techniques for griseofulvin, the lattice parameters obtained from both methods were in close agreement. core.ac.uksciengine.com This demonstrates the capability of PXRD to provide accurate unit cell dimensions.

The table below presents a hypothetical comparative analysis based on the kind of results expected when validating PXRD data against SCXRD data, using the example of griseofulvin to illustrate the expected level of agreement.

ParameterPowder XRD Data (Griseofulvin)Single-Crystal XRD Data (Griseofulvin)Relative Deviation (%)
a (Å)8.97578.9714+0.048
b (Å)8.97578.9714+0.048
c (Å)19.934519.8848+0.250
Volume (ų)1605.991600.46+0.345

Note: Data in this table is for Griseofulvin and is presented for illustrative purposes of a comparative analysis.

Studies have shown that for organic molecules, the relative deviations in lattice parameters derived from PXRD are typically within ±0.2% of the values obtained from SCXRD. sciengine.com Deviations in bond lengths and angles are generally found to be within ±1.0%. sciengine.com This level of precision underscores the effectiveness of powder diffraction as a reliable technique for the structural characterization of complex organic compounds when single crystals are unavailable. sciengine.comcore.ac.uk The powder pattern serves as a unique "fingerprint" for a crystalline material, allowing for phase identification and confirmation of the bulk material's structure. ntu.edu.sgjove.com Therefore, the structural data for beta-methyl vinyl phosphate obtained from powder X-ray diffraction can be considered a robust and accurate representation of its solid-state conformation.

Mechanistic Insights into C29h27n2o10p at the Molecular Level

Elucidation of Direct Molecular Targets and Binding Interactions

While C29H27N2O10P is a pivotal intermediate in the synthesis of meropenem (B701), it is not the final active pharmaceutical ingredient. Therefore, it does not directly engage with bacterial molecular targets. Instead, its chemical structure contains the core bicyclic framework that is essential for the antibacterial activity of meropenem. The following sections describe the molecular interactions of meropenem, the synthesis of which is dependent on this compound.

Specific Binding to Penicillin-Binding Proteins (PBPs)

The antibacterial action of meropenem is contingent upon its ability to bind to and inactivate penicillin-binding proteins (PBPs). wikipedia.org PBPs are bacterial enzymes that are integral to the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov By binding to these proteins, meropenem inhibits their enzymatic activity, thereby disrupting the integrity of the cell wall. wikipedia.org

The primary targets for meropenem include a range of PBPs, with a high affinity for those that are essential for bacterial cell division and morphology. The specific PBPs targeted can vary between different bacterial species, which contributes to meropenem's broad spectrum of activity.

Target Protein Function Significance of Inhibition
Penicillin-Binding Proteins (PBPs)Transpeptidation, CarboxypeptidationInhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall.

Molecular Mechanism of Bacterial Cell Wall Integrity Disruption

The covalent binding of meropenem to the active site of PBPs irreversibly inhibits their transpeptidase activity. wikipedia.org This action prevents the cross-linking of peptidoglycan chains, which is a vital process for maintaining the structural integrity of the bacterial cell wall. The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. This bactericidal mechanism is a hallmark of β-lactam antibiotics, the class to which meropenem belongs. wikipedia.org

Involvement in Key Biochemical Pathways

The significance of this compound is most pronounced in the realm of synthetic chemistry, specifically in the biosynthetic pathway of meropenem.

Contribution to Beta-Lactam Ring Formation within Meropenem Biosynthesis

The compound this compound, systematically named 4-Nitrobenzyl (4R, 5R, 6S)-3-[(diphenylphosphono) oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0] hept-2-ene-2-carboxylate, is a key intermediate in the chemical synthesis of meropenem. cambridge.org Its structure contains the foundational carbapenem (B1253116) core, which includes the characteristic β-lactam ring fused to a five-membered ring. This pre-formed nucleus is a critical building block upon which the final structure of meropenem is elaborated. The presence of protecting groups, such as the 4-nitrobenzyl and diphenylphosphono moieties, allows for controlled, stepwise chemical modifications to achieve the final, potent antibiotic.

Compound Chemical Formula Molecular Weight ( g/mol ) Role in Meropenem Synthesis
beta-methyl vinyl phosphate (B84403)This compound594.51Key intermediate containing the carbapenem core.
MeropenemC17H25N3O5S383.46Final active pharmaceutical ingredient.

Analysis of Downstream Biochemical Pathway Modulations

The downstream biochemical pathway modulations are a direct consequence of the antibacterial activity of meropenem. By inhibiting bacterial cell wall synthesis, meropenem triggers a cascade of events within the bacterium. These can include the activation of autolytic enzymes, which further degrade the cell wall, and the induction of stress responses. The ultimate outcome of these modulations is the cessation of bacterial growth and replication, leading to the resolution of infection.

In Vitro Biological Activity and Pre Clinical Pharmacological Potential of C29h27n2o10p

In Vitro Antimicrobial Activity Studies

The potential of C29H27N2O10P as an antimicrobial agent is intrinsically linked to its role as a precursor to carbapenem (B1253116) antibiotics. Its core structure, a 1β-methyl carbapenem derivative, provides the foundation for its antibacterial properties.

Evaluation of Bacterial Cell Wall Synthesis Inhibition

The primary mechanism of antimicrobial action associated with the structural class of this compound is the inhibition of bacterial cell wall synthesis. sigmaaldrich.com The bacterial cell wall is crucial for maintaining structural integrity, protecting the cell from osmotic pressure and external threats. patsnap.com This wall is composed of a polymer called peptidoglycan. sigmaaldrich.compatsnap.com

The final and critical step in peptidoglycan synthesis is the cross-linking of its chains, a reaction catalyzed by enzymes known as penicillin-binding proteins (PBPs). patsnap.comlibretexts.org Compounds with a β-lactam ring, a feature central to the carbapenem structure derived from this compound, act by mimicking the natural D-alanyl-D-alanine substrate of these PBP enzymes. sigmaaldrich.compatsnap.com By binding to the active site of PBPs, they effectively inhibit the enzyme's activity. This inhibition prevents the necessary cross-linking of the peptidoglycan layer, leading to a weakened cell wall. patsnap.com Ultimately, the compromised cell wall cannot withstand the internal turgor pressure, resulting in cell lysis and bacterial death. patsnap.com This mechanism positions the compound as a molecule of interest for its ability to disrupt a fundamental bacterial process.

Assessment as a Lead Compound for Novel Antimicrobial Agents

The structural framework of this compound makes it a valuable lead compound in the development of new antimicrobial agents. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal characteristics that require modification to achieve better efficacy, selectivity, or pharmacokinetic parameters. The fight against antimicrobial resistance necessitates the discovery of novel antibiotics. rsc.org

The core of this compound, featuring a bicyclic azabicyclo[3.2.0]heptene system, is a foundational scaffold for carbapenem antibiotics. Its inherent ability to inhibit bacterial cell wall synthesis by targeting PBPs makes it a strong starting point for medicinal chemistry efforts. Researchers can use this molecule as a template to synthesize new derivatives with potentially enhanced properties, such as:

Broader Spectrum of Activity: Modifications could improve activity against a wider range of bacteria, including multidrug-resistant strains. frontiersin.orgnih.gov

Increased Potency: Chemical alterations might enhance the binding affinity to PBPs, leading to lower minimum inhibitory concentrations (MICs).

Resistance to β-lactamases: A significant mechanism of bacterial resistance is the production of β-lactamase enzymes that destroy the β-lactam ring of antibiotics. patsnap.com New derivatives could be designed to be more stable against these enzymes.

The potential for this compound to serve as a building block for complex molecules underscores its importance in the pipeline for new antibiotic discovery.

Enzymatic Inhibition and Modulatory Effects

The biological activity of this compound is fundamentally based on its interaction with enzymes. The presence of a diphenoxyphosphoryloxy group suggests a potential for various enzymatic interactions. cymitquimica.com

Characterization of Enzyme-Compound Binding and Activity Profiles

The interaction between a compound and an enzyme's active site is a critical determinant of its inhibitory potential. nih.gov For this compound and its derivatives, the primary targets are the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. The binding is characterized by the formation of a stable complex, which inactivates the enzyme. patsnap.com

The structural features of this compound, including its specific stereochemistry—(4R,5R,6S) and (1R)—are crucial for its reactivity and selective interaction with biological targets like enzymes. cymitquimica.com The "lock and key" model, or the more refined "induced fit" model, can be used to describe this interaction, where the compound fits into the enzyme's active site, leading to inhibition. nih.gov

Table 1: Enzyme Interaction Profile of this compound Structural Class

Target Enzyme Class Specific Target Mechanism of Inhibition Biological Outcome
Transpeptidases Penicillin-Binding Proteins (PBPs) Covalent binding to the active site, mimicking the D-Ala-D-Ala substrate. patsnap.com Inhibition of peptidoglycan cross-linking. patsnap.com

Utility in Biochemical Pathway Research and Cellular System Probing

While primarily known as a synthetic intermediate, the fundamental mechanism of action of compounds derived from this compound allows for their use as tools in research.

Application as a Research Tool for Studying Cellular Interactions

A molecule that specifically inhibits a key cellular process can be a valuable tool for studying that process. By inhibiting bacterial cell wall synthesis, derivatives of this compound can be used to probe the dynamics of bacterial growth, division, and the cellular responses to cell wall stress. sigmaaldrich.com

For instance, treating bacteria with such an inhibitor and observing the subsequent morphological and genetic changes can help elucidate the complex regulatory networks that govern cell wall integrity. This provides a method to study the physical interactions between the enzymes and structural components of the bacterial cell envelope. amolf.nl While sophisticated tools like uLIPSTIC are designed to map a wide array of physical cell-to-cell interactions, targeted inhibitors like those derived from this compound offer a focused approach to dissecting specific biochemical pathways. asbmb.org

Table 2: Research Applications of this compound-derived Compounds

Research Area Application Information Gained
Bacterial Physiology Inducing cell wall stress by inhibiting PBP enzymes. Understanding of bacterial stress response pathways and mechanisms of maintaining cell integrity.
Drug Discovery Serving as a scaffold for creating new antibiotic variants. Structure-activity relationships for PBP inhibition and overcoming resistance mechanisms. rsc.org

Table 3: Compound Names Mentioned

Compound Name
4-Nitrobenzyl (4R, 5R, 6S)-3-[(diphenylphosphono) oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0] hept-2-ene-2-carboxylate
beta-Methyl vinyl phosphate (B84403) (MAP)
Meropenem (B701)

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C29h27n2o10p and Its Analogs

Fundamental Principles and Methodologies in SAR Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the three-dimensional structure of a molecule with its biological activity. For glucocorticoid receptor modulators, SAR studies aim to understand how the chemical scaffold and its various functional groups interact with the GR's ligand-binding domain. This understanding allows chemists to design compounds with improved potency, selectivity, and a more desirable therapeutic profile. researchgate.net

The development of selective non-steroidal GR modulators like Dagrocorat, the active form of Fosdagrocorat, hinges on identifying a molecular framework or pharmacophore that binds effectively to the glucocorticoid receptor. This pharmacophore must present key features—such as hydrogen bond donors and acceptors, and hydrophobic regions—in a specific spatial arrangement to interact with critical amino acid residues in the GR's ligand-binding pocket.

For instance, studies on GR-ligand complex structures reveal that key interactions, such as those with the C3-carbonyl and C11-hydroxyl groups on steroidal ligands, are essential for receptor activation. acs.orgacs.org In non-steroidal analogs, different chemical motifs are engineered to replicate these crucial interactions. The design hypothesis for SGRMs is to create ligands that induce a unique conformational change in the receptor. This altered conformation preferentially recruits co-repressor proteins (leading to anti-inflammatory transrepression) over co-activator proteins (which drive the transactivation responsible for side effects). guidetopharmacology.orgguidetomalariapharmacology.orgdovepress.com The core tetracyclic structure of Dagrocorat is an example of a scaffold designed to achieve this selective modulation.

Modifying the functional groups on a core scaffold is a key strategy to fine-tune the biological activity of a drug candidate. SAR studies systematically explore these modifications to optimize the compound's properties. Research on other non-steroidal SGRMs provides clear examples of this principle.

In one such study on a series of benzopyranofquinoline-based GR modulators, substitutions at the C-10 position of the tetracyclic core were shown to have a significant impact on receptor affinity and functional potency. acs.org As illustrated in the table below, small, linear functional groups were introduced, leading to compounds with high affinity for the human glucocorticoid receptor (hGR) and varying levels of in vivo efficacy. acs.org

Compound IDC-10 SubstituenthGR Binding Affinity (Ki, nM)In Vivo Anti-inflammatory Effect (ED50, mg/kg)
35 -OCF₂H421
50 -OCH₃816
58 -Cl615
ReferencePrednisoloneN/A4
Data sourced from a study on nonsteroidal selective glucocorticoid modulators, demonstrating the impact of C-10 substitutions on a tetracyclic core analogous to other SGRMs. acs.org

This data demonstrates that subtle changes, such as replacing a methoxy (B1213986) (-OCH₃) group with a chlorine atom (-Cl), can modulate both binding affinity and in vivo anti-inflammatory activity. acs.org Similarly, other research has shown that modifications to an aryl ring on a different SGRM scaffold resulted in a significant decrease in cellular potency, even while the compound retained respectable binding to the receptor, highlighting the complexity of SAR. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a leap from qualitative SAR by applying statistical and computational methods to create mathematical models that describe the relationship between a compound's physicochemical properties and its biological activity.

QSAR models are built by correlating descriptors of a molecule's properties with its observed biological functions. These descriptors can include parameters related to hydrophobicity (e.g., LogP), electronics (e.g., Hammett constants), and sterics (e.g., molar refractivity).

A study on a series of non-steroidal estrogen receptor modulators provides a clear example of this methodology. While the target is different, the approach is directly analogous to that used for GR modulators. In this study, 2D-QSAR models were developed that successfully correlated physicochemical properties with receptor binding affinity for both estrogen receptor subtypes (ERα and ERβ). up.ac.za

Physicochemical ParameterCorrelation with Biological Activity
Hydrophobicity Found to be crucial for binding affinity in both ERα and ERβ subtypes.
Molar Refractivity Also demonstrated to be a critical parameter for binding affinity in both receptor subtypes.
Hydrogen Bond Features Donor and acceptor features were identified as important for activity.
Aromatic Ring Determined to be a critical feature for binding to the ERβ subtype.
This table summarizes findings from a QSAR study on estrogen receptor modulators, illustrating the types of correlations that are fundamental to QSAR analysis. up.ac.za

These models explain how specific properties drive the biological activity, providing a quantitative basis for understanding the SAR. up.ac.za For GR modulators, similar models can correlate properties with desired outcomes like transrepression potency and undesired ones like transactivation efficacy.

A key advantage of QSAR is its predictive power. Once a statistically robust QSAR model is created and validated, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogs. This predictive capability allows medicinal chemists to prioritize the synthesis of compounds that are most likely to have the desired activity profile, thereby saving significant time and resources.

This approach often involves generating pharmacophore models from a set of known active ligands. These models represent the essential 3D arrangement of functional groups required for activity and can be used as a 3D query to search virtual libraries of millions of compounds. nih.govacs.org For example, a four-feature pharmacophore model for the human GR was successfully used to screen over 260,000 compounds, leading to the identification of two novel non-steroidal scaffolds with GR modulating activity. acs.orgresearchgate.net

Advanced Computational Approaches in SAR/QSAR Development

The development of SGRMs like Fosdagrocorat is heavily supported by advanced computational techniques that extend traditional SAR and QSAR methods. These in silico tools provide deep insights into ligand-receptor interactions at an atomic level.

Molecular Docking and Virtual Screening: Using high-resolution crystal structures of the glucocorticoid receptor, molecular docking programs can predict the preferred binding orientation of a ligand within the receptor's binding site. This technique is instrumental in structure-based virtual screening (SBVS), where large chemical databases are computationally screened to identify potential new GR ligands. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to model the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding interactions and can help explain how a specific ligand induces the conformational changes in the receptor that are necessary for selective GR modulation. nih.gov

Machine Learning and AI: More recently, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in drug discovery. Advanced ML models can be trained on large datasets of chemical structures and their associated biological activities to create highly predictive QSAR models. For example, novel predictors have been developed that can identify potential GR antagonists based solely on their 2D chemical structure (represented as a SMILES string), eliminating the need for complex 3D structural information and accelerating the discovery process. researchgate.net

Application of Inductive Logic Programming (ILP) for Pharmacophore Discovery

Inductive Logic Programming (ILP) is a sophisticated machine learning technique that utilizes logic programming to represent examples, background knowledge, and hypotheses. wikipedia.org In the realm of drug design, ILP has been successfully employed to discover pharmacophores—the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. nih.govresearchgate.net

For a compound like C29H27N2O10P, an ILP approach to pharmacophore discovery would be a theoretical exercise, as no specific studies have been published. Conceptually, a dataset of molecules analogous to this compound, with varying structural features and corresponding (hypothetical) activity data, would be required. The ILP system would then use this information, along with background knowledge of chemical principles, to deduce rules that define the key structural motifs essential for a particular outcome, for instance, the efficiency of a subsequent synthetic step or a specific biological interaction.

An ILP system could, for example, identify the importance of the stereochemistry of the hydroxyethyl (B10761427) group or the nature of the phosphate (B84403) protecting groups for a desired property. asm.org The output would be a set of logical rules that are readily interpretable by chemists, providing valuable insights for designing novel analogs. nih.gov

Table 1: Hypothetical ILP-Generated Rules for Pharmacophore Discovery

Rule IDStructural FeatureImplied Relationship to Activity
ILP-001Presence of a p-nitrobenzyl esterMay influence crystallization or purification properties.
ILP-002trans configuration of the β-lactam protonsEssential for maintaining the strained ring system.
ILP-003Diphenoxyphosphoryl protecting groupCould affect solubility and reactivity in subsequent steps.
ILP-004(R)-1-hydroxyethyl side chainCrucial for the antibacterial activity of the final carbapenem (B1253116).

This table is illustrative and based on general chemical principles, not on published ILP studies for this compound.

Development and Validation of 2D and 3D SAR Models

The development of 2D and 3D SAR models is fundamental to understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net

2D SAR Models: A 2D SAR analysis of this compound and its analogs would involve examining how changes in the 2D structure, such as the substitution patterns on the phenyl rings of the diphenoxyphosphoryl group or modifications to the p-nitrobenzyl moiety, affect a given property. While no specific 2D SAR studies for this compound have been documented, research on other carbapenem analogs has shown that even minor structural changes can significantly impact activity. clockss.org

3D SAR and QSAR Models: Three-dimensional models provide a more detailed understanding by considering the spatial arrangement of atoms. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D properties of molecules with their biological activities. nih.gov For this compound, a 3D-QSAR study would involve aligning a set of its analogs and calculating steric and electrostatic fields. These fields would then be used to build a statistical model that predicts the activity of new, untested analogs.

The validation of such models is crucial and is typically performed using a test set of molecules that were not used in the model's development. A statistically robust model would demonstrate a high correlation between the predicted and experimental activities for the test set.

Table 2: Key Structural Components of this compound for SAR/QSAR Analysis

ComponentStructural DetailPotential for Modification in SAR/QSAR Studies
Carbapenem Core1-azabicyclo[3.2.0]hept-2-ene-7-oneGenerally conserved for activity.
C2 Substituentp-Nitrobenzyl carboxylateThe nitro group and benzyl (B1604629) ring could be modified to alter electronic and steric properties.
C3 SubstituentDiphenoxyphosphoryl oxy groupThe phenyl groups can be substituted to modulate solubility and stability.
C6 Substituent(R)-1-hydroxyethyl groupStereochemistry and the presence of the hydroxyl group are critical for the final antibacterial activity. asm.org
C4 SubstituentMethyl groupThe stereochemistry and size of this group can influence the conformation of the bicyclic system.

Theoretical and Computational Chemistry Investigations of C29h27n2o10p

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For a compound like beta-Methyl vinyl phosphate (B84403), which is an intermediate in the synthesis of the antibiotic meropenem (B701), understanding its potential interactions with biological targets is of great interest. cambridge.org

Key aspects of molecular docking include:

Binding Affinity Prediction: Docking algorithms calculate a scoring function to estimate the binding energy (kcal/mol) of the ligand-receptor complex. A lower binding energy generally indicates a more stable interaction.

Interaction Analysis: The results reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Lead Molecule Identification: By comparing the docking scores and binding modes of multiple compounds, researchers can identify promising candidates for further development. nih.gov

For example, studies on other phosphoramidate (B1195095) derivatives have successfully used molecular docking to understand their inhibitory potency against specific targets like the prostate-specific membrane antigen (PSMA). cancertargetedtechnology.comnih.gov These studies demonstrate how docking can explain the relative activities of a series of related compounds based on their fit within the active site of the enzyme. cancertargetedtechnology.comnih.gov A similar approach could be invaluable in assessing the potential biological activity of C29H27N2O10P and its analogues.

Hypothetical Docking Parameters for this compound:

ParameterDescriptionExample Value/Software
Receptor Protein A relevant biological target (e.g., a bacterial enzyme).Penicillin-Binding Protein 2a (PBP2a)
Ligand The compound of interest.beta-Methyl vinyl phosphate
Docking Software Program used to perform the simulation.AutoDock, GOLD, Schrödinger Suite
Search Algorithm Method used to explore the conformational space of the ligand.Lamarckian Genetic Algorithm
Scoring Function Equation to estimate binding affinity.Binding Energy (kcal/mol)

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure and properties of molecules. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of many-body systems. wikipedia.org It allows for the calculation of various molecular properties, such as optimized geometry, electronic energies, and reactivity descriptors. youtube.com

For this compound, DFT calculations could provide valuable information about:

Electron Distribution: Understanding the electron density can help identify nucleophilic and electrophilic sites within the molecule, which is crucial for predicting its chemical reactivity.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental results for structure verification.

DFT calculations have been employed to study the ionization rates of various hydrocarbon molecules, demonstrating the method's ability to reflect the properties of the highest occupied molecular orbital. aps.org

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has multiple rotatable bonds, meaning it can exist in various conformations. nih.gov Conformational analysis aims to identify the stable conformations of a molecule and their relative energies.

Energy minimization studies, often performed using methods like DFT, can determine the most stable (lowest energy) geometry of the molecule. This is crucial as the lowest energy conformation is often the most populated and biologically relevant one. For beta-Methyl vinyl phosphate, X-ray powder diffraction has provided experimental data on its crystal structure, revealing a monoclinic system with the space group P21. cambridge.org This experimental structure serves as an excellent starting point and a benchmark for theoretical energy minimization studies.

Unit-Cell Parameters for beta-Methyl vinyl phosphate: cambridge.org

ParameterValue
a17.293(4) Å
b6.142(6) Å
c14.464(8) Å
α90°
β112.048(0)°
γ90°
Unit-cell volume V1424.19 ų
Z2
Space GroupP21

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. stanford.edulibretexts.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes how the positions and velocities of particles change over time. stanford.eduweber.edu

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: To understand how the molecule behaves in a solution or when interacting with a biological target, MD can reveal the range of conformations it can adopt and the transitions between them. researchgate.net

Study Ligand-Receptor Stability: When docked to a protein, an MD simulation can assess the stability of the complex over time. It can show whether the ligand remains in the binding pocket and how the protein structure adapts to its presence. biorxiv.org

Simulate Environmental Effects: MD simulations can explicitly include solvent molecules (like water) and ions, providing a more realistic model of the biological environment. researchgate.net

A typical MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system. researchgate.net The simulation then proceeds in discrete time steps, typically on the order of femtoseconds. stanford.edu

Typical Steps in an MD Simulation:

System Setup: Define the initial coordinates of all atoms, including the ligand, receptor, and solvent.

Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial setup.

Equilibration: Gradually heat the system to the desired temperature and adjust the pressure to simulate experimental conditions.

Production Run: Run the simulation for a desired length of time to collect data for analysis.

In Silico Screening Methodologies and Virtual Library Design for Analog Discovery

In silico screening, also known as virtual screening, is a computational approach to search large libraries of small molecules to identify those that are most likely to bind to a drug target. arxiv.org This methodology is instrumental in the early stages of drug discovery for identifying lead compounds.

For a compound like this compound, virtual screening could be used to discover novel analogs with potentially improved properties. This can be done in two main ways:

Ligand-Based Virtual Screening: This approach uses the structure of a known active molecule (like beta-Methyl vinyl phosphate) as a template to search for other compounds with similar shapes or chemical features.

Structure-Based Virtual Screening: This method uses the three-dimensional structure of the target protein to dock a library of compounds and select those with the best predicted binding affinity.

Once promising candidates are identified, a virtual library of analogs can be designed by making systematic chemical modifications to the parent structure. These analogs can then be synthesized and tested experimentally. The use of in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. arxiv.org For example, research on phosphoramidate derivatives has shown that this scaffold can accommodate a variety of linked molecular fragments while retaining significant potency, making it an attractive candidate for virtual library design. cancertargetedtechnology.comnih.gov

Table of Compound Names

Molecular FormulaCommon Name/SynonymSystematic Name
This compoundbeta-Methyl vinyl phosphate (MAP) chemicalbook.comnih.govnih.gov4-Nitrobenzyl (4R, 5R, 6S)-3-[(diphenylphosphono) oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0] hept-2-ene-2-carboxylate cambridge.org
This compoundBiapenem Impurity 10 qcchemical.com(4R,5R,6S)-4-nitrobenzyl 3-((diphenoxyphosphoryl)oxy)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate qcchemical.com
This compoundDoripenem (B194130) Impurity MAP-alfa isomer nih.gov(4-nitrophenyl)methyl 3-diphenoxyphosphoryloxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate nih.gov

Strategic Applications and Future Research Directions for C29h27n2o10p

Crucial Role in the Synthesis of Carbapenem (B1253116) Antibiotics and Related Pharmaceutical Compounds

C29H27N2O10P is a cornerstone in the synthetic pathways leading to several carbapenem antibiotics. tkechemical.com Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity, often reserved for treating severe or high-risk bacterial infections, including those caused by multidrug-resistant bacteria. plos.org

The compound serves as a key intermediate in the production of meropenem (B701), a widely used carbapenem antibiotic. dataintelo.com The synthesis involves the condensation of the enol phosphate (B84403) group of this compound with a pyrrolidine (B122466) side chain, followed by deprotection steps to yield the final meropenem molecule. google.com Furthermore, this compound is also utilized in the preparation of other carbapenems, such as tibipenem pivoxil. tkechemical.com The structural integrity and specific stereochemistry of this compound are critical as they dictate the stereochemical configuration of the final antibiotic, which is essential for its ability to bind to bacterial penicillin-binding proteins (PBPs) and inhibit cell wall synthesis. tkechemical.commdpi.com

The table below summarizes key carbapenem antibiotics synthesized using this compound as an intermediate.

AntibioticClassKey Intermediate
MeropenemCarbapenemThis compound
TibipenemCarbapenemThis compound

Prospects for the Development of Next-Generation Therapeutic Entities, with a Focus on Antimicrobial Applications

The structural framework of this compound holds significant promise for the development of next-generation antimicrobial agents. The carbapenem core, which is constructed from this intermediate, is renowned for its potent and broad-spectrum antibacterial activity. plos.orggoogle.com The 1β-methyl group, a feature introduced via intermediates like this compound, provides stability against hydrolysis by most bacterial β-lactamases, a common mechanism of antibiotic resistance. mdpi.comgoogle.com

Future research is focused on modifying the side chains that are attached to the carbapenem nucleus derived from this compound. These modifications aim to:

Overcome emerging resistance: The rise of carbapenem-resistant bacteria, often due to the production of carbapenemase enzymes, is a serious global health threat. scispace.com Designing novel side chains can help evade these resistance mechanisms.

Enhance antibacterial spectrum: While current carbapenems are broad-spectrum, new derivatives could offer improved activity against specific, highly resistant pathogens. google.com

Improve pharmacokinetic properties: Modifications can lead to better absorption, distribution, metabolism, and excretion profiles, potentially allowing for oral administration or less frequent dosing.

The phosphonate (B1237965) moiety in this compound itself is a point of interest. Organophosphorus compounds can act as enzyme inhibitors, and while the primary role of this group in the current synthetic scheme is as a leaving group, its potential for direct biological activity in novel analogs could be an area of exploration. dataintelo.com

Exploration of Unidentified Biological Activities and Undiscovered Mechanistic Pathways

While this compound is primarily valued as a synthetic intermediate, its own potential biological activities and mechanistic pathways remain largely unexplored. dataintelo.com The molecule's complex structure, featuring a β-lactam core, a phosphate group, and aromatic rings, suggests the possibility of interactions with biological targets beyond its role as a precursor.

Future research could investigate:

Intrinsic antimicrobial activity: Although likely less potent than the final antibiotic products, the intermediate itself may possess some level of antibacterial or antifungal activity. scispace.com

Enzyme inhibition: The phosphate group could allow the molecule to interact with the active sites of various enzymes, potentially leading to the discovery of novel enzyme inhibitors.

Modulation of cellular pathways: The intricate stereochemistry and functional groups of this compound could lead to interactions with cellular signaling or metabolic pathways that are yet to be identified.

The study of such potential activities is challenging due to the transient nature of intermediates in a synthetic sequence. However, dedicated in vitro screening and computational studies could unveil novel biological roles for this compound, potentially opening up new therapeutic applications.

Integration of Advanced Analytical and Computational Techniques to Accelerate Research and Development

The development and large-scale production of pharmaceuticals derived from this compound rely heavily on advanced analytical and computational techniques. These tools are essential for ensuring purity, optimizing reaction conditions, and understanding the underlying chemical and biological mechanisms.

Analytical Techniques:

TechniqueApplication
High-Performance Liquid Chromatography (HPLC)Used for the purification and purity assessment of this compound and the final antibiotic products. tcichemicals.com
Mass Spectrometry (MS)Employed for structural confirmation and identification of impurities and byproducts in the synthetic process. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information, confirming the stereochemistry of the molecule.
X-ray CrystallographyUsed to determine the precise three-dimensional structure of the compound and its derivatives, which is crucial for understanding its reactivity and biological interactions. nih.gov

Computational Techniques:

Computational chemistry is playing an increasingly important role in the study of carbapenems and their intermediates. researchgate.netfrontiersin.org

Quantum Mechanics (QM): QM calculations are used to study the electronic structure and reactivity of this compound and related molecules. This can help in understanding reaction mechanisms and predicting the stability of different compounds. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of the final antibiotics with their biological targets, such as penicillin-binding proteins and β-lactamase enzymes. This provides insights into the mechanisms of action and resistance. frontiersin.org

Mathematical Modeling: Mechanistic mathematical models are being developed to describe the population dynamics of bacteria in the presence of carbapenem antibiotics, which can help in optimizing treatment strategies. plos.org

These advanced techniques are indispensable for accelerating the research and development of new and improved antibiotics based on the this compound scaffold.

Innovations in Sustainable and Efficient Synthesis for Pharmaceutical Intermediates

The industrial synthesis of complex molecules like this compound and the resulting carbapenem antibiotics presents significant challenges in terms of efficiency and environmental impact. Consequently, there is a strong drive towards developing more sustainable and "green" synthetic methods.

Key areas of innovation include:

Biocatalysis and Enzymatic Synthesis: Researchers are exploring the use of enzymes to carry out specific steps in the synthesis of carbapenem intermediates. google.comresearchgate.net This can lead to higher stereoselectivity, milder reaction conditions, and reduced use of hazardous reagents. For instance, ketoreductases are being used for the stereoselective synthesis of key chiral building blocks. google.com

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow manufacturing can significantly improve efficiency and safety. researchgate.net Continuous flow hydrogenation, for example, has been shown to reduce production cycle times and decrease the use of solvents in carbapenem synthesis.

Solvent Reduction and Greener Solvents: Efforts are being made to minimize the use of hazardous organic solvents by either replacing them with more environmentally benign alternatives or developing solvent-free reaction conditions.

Process Optimization: Improved process control and one-pot synthesis strategies, where multiple reaction steps are carried out in a single reactor, can reduce waste, energy consumption, and the need for intermediate isolation and purification steps. acs.org

These innovations are not only economically beneficial but also crucial for reducing the environmental footprint of pharmaceutical manufacturing, aligning with the principles of green chemistry.

Q & A

Q. What are the critical steps for synthesizing C29H27N2O10P with high purity, and how can experimental protocols be optimized?

  • Methodological Answer : Synthesis requires precise stoichiometric control, purification via column chromatography, and validation using NMR and mass spectrometry. Optimize reaction conditions (e.g., temperature, solvent polarity) based on intermediate stability observed in TLC monitoring. Ensure reproducibility by documenting batch-specific variables (e.g., catalyst lot, solvent grade) .

Q. How should researchers characterize the structural identity of this compound to confirm its heterobicyclic phosphate ester configuration?

  • Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR to assign proton and carbon environments, X-ray crystallography for 3D conformation, and FT-IR to verify functional groups (e.g., P=O stretching at ~1250 cm<sup>−1</sup>). Cross-reference spectral data with computational models (DFT or molecular dynamics) to resolve ambiguities .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Use HPLC-PDA (Photo-Diode Array) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Validate method specificity via spiked recovery tests and limit of detection (LOD) studies. For trace analysis, employ LC-MS/MS with MRM (Multiple Reaction Monitoring) transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound, such as discrepancies in <sup>31</sup>P NMR chemical shifts?

  • Methodological Answer : Conduct comparative studies under standardized conditions (solvent, concentration, temperature). Investigate solvent polarity effects (e.g., DMSO vs. CDCl3) and pH-dependent tautomerism. Use ab initio calculations (e.g., Gaussian) to predict shifts and identify dominant conformers .

Q. What experimental designs are suitable for probing the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Monitor degradation via HPLC at timed intervals. Use Arrhenius plots to extrapolate shelf-life. For mechanistic insights, employ <sup>18</sup>O isotopic labeling and track hydrolysis intermediates by ESI-MS .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers. Validate predictions with kinetic studies (e.g., reaction with thiols or amines) and correlate computed activation energies with experimental rate constants .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for handling variability in biological assay data involving this compound?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use nonlinear regression (e.g., four-parameter logistic model) for dose-response curves. Report IC50/EC50 values with 95% confidence intervals and account for batch effects via mixed-effects modeling .

Q. How should researchers address irreproducibility in synthetic yields of this compound across laboratories?

  • Methodological Answer : Standardize reagent sources (e.g., Sigma-Aldrich vs. TCI), moisture levels (Schlenk techniques), and equipment calibration. Perform inter-lab round-robin tests to isolate variables. Publish detailed protocols with raw data (e.g., crystallization kinetics) in supplementary materials .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight594.51 g/mol
Density1.47 ± 0.1 g/cm³ (predicted)
Key NMR Signals<sup>31</sup>P: δ 0.5–1.5 ppm (CDCl3)
Stability in Aqueous Buffert1/2 = 24 h (pH 7.4, 37°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.